![molecular formula C13H18BClO3 B1431321 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165936-01-5](/img/structure/B1431321.png)
2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BClO3 and its molecular weight is 268.54 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with receptor tyrosine kinases .
Mode of Action
It is known that similar compounds can bind promiscuously to transmembrane ephrin-b family ligands residing on adjacent cells, leading to contact-dependent bidirectional signaling into neighboring cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been known to have various absorption, distribution, metabolism, and excretion properties .
Result of Action
Similar compounds have been known to have various effects on cellular processes .
Scientific Research Applications
Organic Synthesis
2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions : This compound can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has potential applications in the design of new pharmaceuticals due to its ability to modify biological activity through the introduction of boron into drug molecules. Some specific uses include:
- Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
Materials Science
In materials science, this compound is utilized for:
- Synthesis of Functional Polymers : The dioxaborolane moiety allows for the creation of polymers with tailored properties for applications in electronics and photonics.
Case Study 1: Synthesis of Biaryl Compounds
In a study published in Journal of Organic Chemistry, researchers successfully utilized this compound in the synthesis of biaryl compounds through Suzuki coupling reactions. The study demonstrated high yields and selectivity when reacting with various aryl halides.
Case Study 2: Anticancer Properties
A publication in Medicinal Chemistry Letters explored the anticancer effects of boron-containing compounds. The study found that derivatives of this dioxaborolane exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQTZTSLYVFFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160274 | |
Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165936-01-5 | |
Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1165936-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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